(1S,4S)-2-Methyl-2,5-diazabicyclo[2.2.1]heptane
Overview
Description
(1S,4S)-2-Methyl-2,5-diazabicyclo[2.2.1]heptane: is a bicyclic organic compound with a unique structure that includes two nitrogen atoms and a methyl group
Mechanism of Action
Target of Action
It is known to be used as a starting material for the synthesis of chiral diazabicyclic ligands . These ligands are applicable in the preparation of dicopper(II) complexes , which play a crucial role in various biochemical reactions.
Mode of Action
It is known to be a precursor in the preparation of diazabicyclo[221]heptane derivatives, which are used as catalysts in asymmetric catalysis reactions .
Biochemical Pathways
Its derivatives are known to be involved in asymmetric catalysis reactions , which are crucial in many biological processes, including the synthesis of various biomolecules.
Result of Action
Its derivatives are known to act as catalysts in asymmetric catalysis reactions , which can influence the synthesis of various biomolecules.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of (1S,4S)-2-Methyl-2,5-diazabicyclo[2.2.1]heptane typically involves the cyclization of appropriate precursors under specific conditions. One common method is the reaction of a suitable diamine with a methylating agent, followed by cyclization to form the bicyclic structure. The reaction conditions often require controlled temperatures and the presence of catalysts to ensure the desired product is obtained with high yield and purity.
Industrial Production Methods: Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to maximize yield and minimize costs. This could include the use of continuous flow reactors, advanced catalysts, and automated systems to ensure consistent production quality.
Chemical Reactions Analysis
Types of Reactions: (1S,4S)-2-Methyl-2,5-diazabicyclo[2.2.1]heptane can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form different products, depending on the oxidizing agent and conditions used.
Reduction: Reduction reactions can modify the nitrogen atoms or other functional groups within the molecule.
Substitution: The methyl group or other substituents can be replaced with different functional groups through substitution reactions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.
Substitution: Halogenating agents or other electrophiles can be used for substitution reactions.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield various oxidized derivatives, while substitution reactions can introduce new functional groups into the molecule.
Scientific Research Applications
Chemistry: In chemistry, (1S,4S)-2-Methyl-2,5-diazabicyclo[2.2.1]heptane is used as a building block for the synthesis of more complex molecules. Its unique structure makes it a valuable intermediate in organic synthesis.
Biology: In biological research, this compound can be used to study the effects of bicyclic structures on biological systems. It may also serve as a ligand in the study of enzyme interactions and receptor binding.
Medicine: In medicine, this compound has potential applications as a pharmaceutical intermediate. Its structure may be modified to develop new drugs with specific therapeutic effects.
Industry: In the industrial sector, this compound can be used in the production of specialty chemicals and materials. Its unique properties make it suitable for various applications, including the development of new polymers and advanced materials.
Comparison with Similar Compounds
1,2,4-Triazole: A heterocyclic compound with a similar nitrogen-containing structure.
Imidazole: Another nitrogen-containing heterocycle with diverse applications.
Pyridine: A six-membered ring with one nitrogen atom, used in various chemical syntheses.
Uniqueness: (1S,4S)-2-Methyl-2,5-diazabicyclo[2.2.1]heptane is unique due to its bicyclic structure, which imparts specific chemical and biological properties. This structure differentiates it from other similar compounds and makes it valuable for specialized applications.
Properties
IUPAC Name |
(1S,4S)-2-methyl-2,5-diazabicyclo[2.2.1]heptane | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H12N2/c1-8-4-5-2-6(8)3-7-5/h5-7H,2-4H2,1H3/t5-,6-/m0/s1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YFDRYBUJCGOYCQ-WDSKDSINSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1CC2CC1CN2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CN1C[C@@H]2C[C@H]1CN2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H12N2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70452416 | |
Record name | (1S,4S)-2-Methyl-2,5-diazabicyclo[2.2.1]heptane | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70452416 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
112.17 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
134679-22-4 | |
Record name | (1S,4S)-2-Methyl-2,5-diazabicyclo[2.2.1]heptane | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70452416 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | (1S,4S)-2-methyl-2,5-diazabicyclo[2.2.1]heptane | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: What synthetic strategies can be employed to access (1S,4S)-2-Methyl-2,5-diazabicyclo[2.2.1]heptane?
A1: One effective approach utilizes a multi-step synthesis starting from N-tosylated trans-4-hydroxy-L-proline. [] This method involves reduction, tosylation, cyclization with methylamine, and final deprotection to yield the desired this compound as a dihydrobromide salt. [] Another strategy leverages directed metalation to introduce substituents at the C-3 position of the diazabicyclo[2.2.1]heptane scaffold. []
Q2: How is the absolute configuration of C-substituted this compound derivatives determined?
A2: Researchers rely on a combination of NMR spectroscopy and X-ray crystallography. By comparing the NMR spectra of newly synthesized C-substituted derivatives with those of compounds whose configuration has been unambiguously determined by X-ray crystallographic analysis, the absolute configuration of the new derivatives can be assigned. [] This approach ensures accurate stereochemical characterization, which is crucial for understanding the compounds' potential applications in enantioselective catalysis.
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